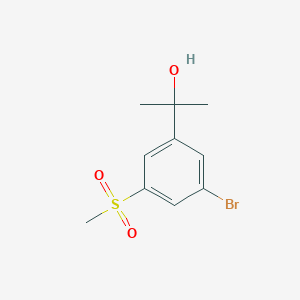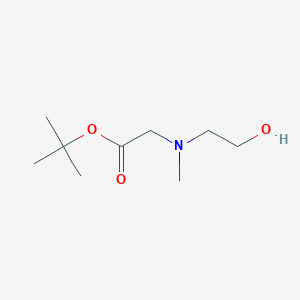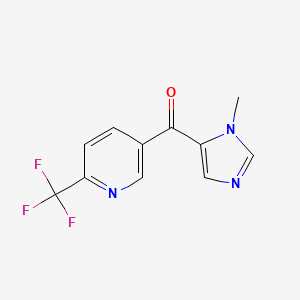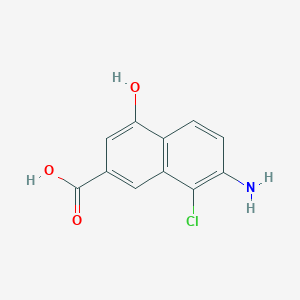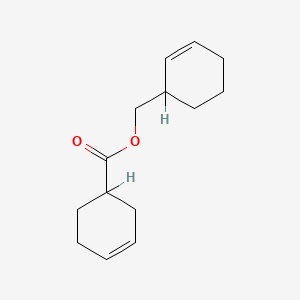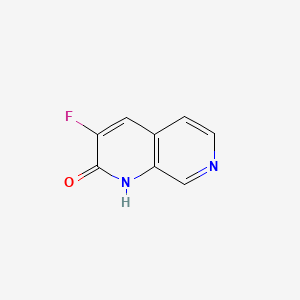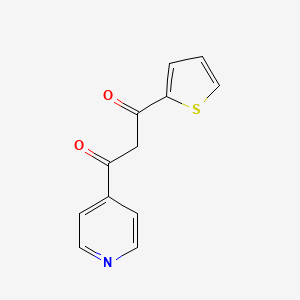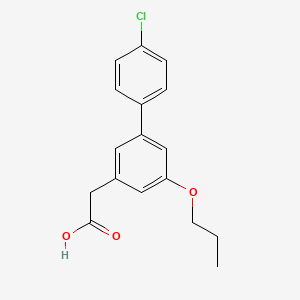
3-Biphenylacetic acid, 4'-chloro-5-propoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Biphenylacetic acid, 4’-chloro-5-propoxy-: is a chemical compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol It is a derivative of biphenylacetic acid, where the biphenyl structure is substituted with a chloro group at the 4’ position and a propoxy group at the 5 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-propoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid as the core structure.
Propoxylation: The propoxy group is introduced at the 5 position through nucleophilic substitution, often using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: 3-Biphenylacetic acid, 4’-chloro-5-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro and propoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted biphenylacetic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenylacetic acids.
科学的研究の応用
Chemistry: In chemistry, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine: In the field of medicine, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is explored for its potential therapeutic properties. It may be investigated for its anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-propoxy- involves its interaction with specific molecular targets. The chloro and propoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The biphenylacetic acid core structure allows for interactions with hydrophobic pockets in proteins, influencing their function.
類似化合物との比較
- 3-Biphenylacetic acid, 4’-chloro-
- 3-Biphenylacetic acid, 5-propoxy-
- 3-Biphenylacetic acid, 4’-bromo-5-propoxy-
Comparison: Compared to its analogs, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is unique due to the presence of both chloro and propoxy groups. This combination may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61927-06-8 |
|---|---|
分子式 |
C17H17ClO3 |
分子量 |
304.8 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-5-propoxyphenyl]acetic acid |
InChI |
InChI=1S/C17H17ClO3/c1-2-7-21-16-9-12(10-17(19)20)8-14(11-16)13-3-5-15(18)6-4-13/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,20) |
InChIキー |
SZTJOZJNKITFNG-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
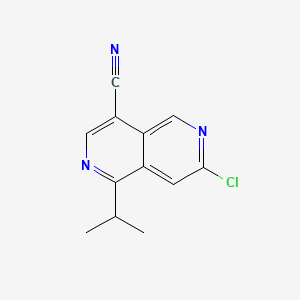
![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
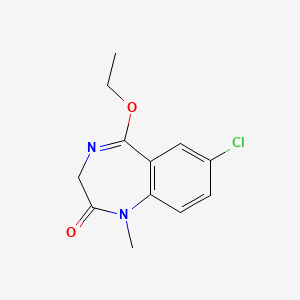
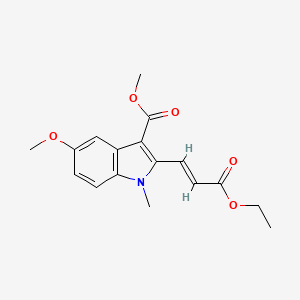
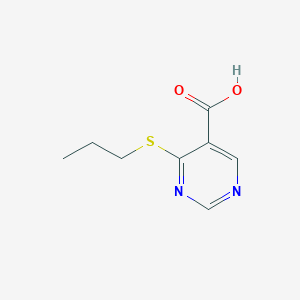
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
